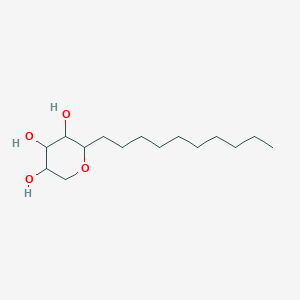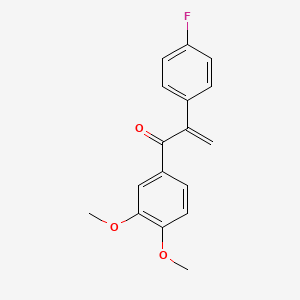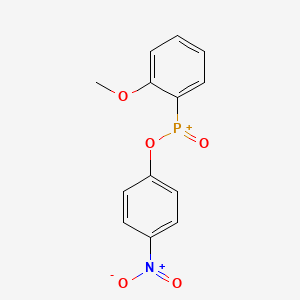
Phosphinic acid, (2-methoxyphenyl)-, 4-nitrophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, (2-methoxyphenyl)-, 4-nitrophenyl ester is an organic compound that belongs to the class of phosphinic acid esters. This compound is characterized by the presence of a phosphinic acid group bonded to a 2-methoxyphenyl group and a 4-nitrophenyl group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, (2-methoxyphenyl)-, 4-nitrophenyl ester typically involves the esterification of phosphinic acid derivatives with appropriate phenolic compounds. One common method involves the reaction of 2-methoxyphenylphosphinic acid with 4-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic acid, (2-methoxyphenyl)-, 4-nitrophenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminophenyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl ester moiety, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted phosphinic acid esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phosphinic acid, (2-methoxyphenyl)-, 4-nitrophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phosphinic acid derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a prodrug or in drug delivery systems.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of phosphinic acid, (2-methoxyphenyl)-, 4-nitrophenyl ester involves its interaction with molecular targets through its functional groups. The phosphinic acid moiety can participate in coordination with metal ions or enzymes, while the nitrophenyl group can undergo redox reactions. These interactions can modulate biological pathways and chemical processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphinic acid, phenyl-, 4-nitrophenyl ester
- Phosphinic acid, (2-methoxyphenyl)-, phenyl ester
- Phosphinic acid, (4-nitrophenyl)-, phenyl ester
Uniqueness
Phosphinic acid, (2-methoxyphenyl)-, 4-nitrophenyl ester is unique due to the presence of both a methoxy group and a nitro group on the phenyl rings. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Propiedades
Número CAS |
84062-34-0 |
|---|---|
Fórmula molecular |
C13H11NO5P+ |
Peso molecular |
292.20 g/mol |
Nombre IUPAC |
(2-methoxyphenyl)-(4-nitrophenoxy)-oxophosphanium |
InChI |
InChI=1S/C13H11NO5P/c1-18-12-4-2-3-5-13(12)20(17)19-11-8-6-10(7-9-11)14(15)16/h2-9H,1H3/q+1 |
Clave InChI |
URUJTUZASQWWPG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1[P+](=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine](/img/structure/B14407994.png)
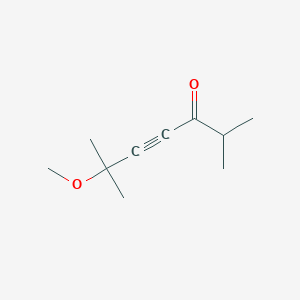
![7,11-Dimethyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408012.png)
![9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408016.png)
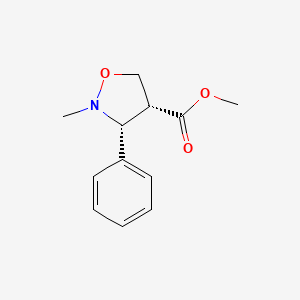
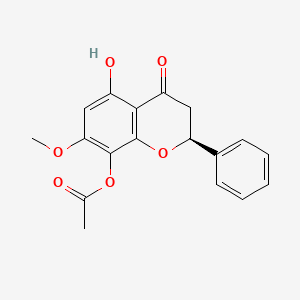
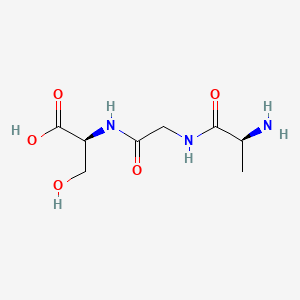
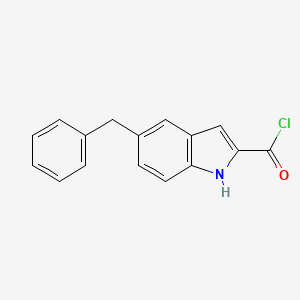
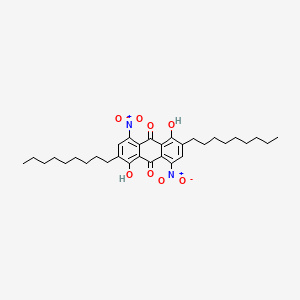
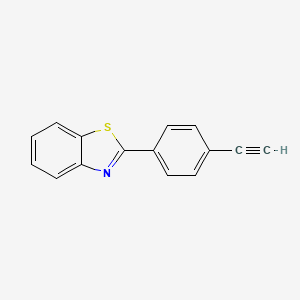
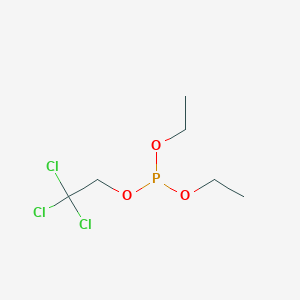
![5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate](/img/structure/B14408059.png)
